3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride
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Overview
Description
3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by its unique structure, which includes an indole ring system substituted with a fluorine atom and a pyridine ring, along with an aminoethyl group. The hydrochloride salt form enhances its solubility and stability, making it suitable for various uses.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology: The biological applications of this compound are vast. It can be used as a probe in biological studies to understand the interaction of fluorinated compounds with biological systems. Its structural similarity to neurotransmitters like serotonin makes it useful in neurochemical research.
Medicine: In medicine, this compound has potential as a lead compound for drug development. Its ability to interact with various biological targets can be exploited to design new therapeutic agents. It may also be used in the development of diagnostic tools.
Industry: In the industry, this compound can be used in the manufacture of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.
Mechanism of Action
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride typically involves multiple steps, starting with the preparation of the indole core. The fluorination step is crucial and is often achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride). The introduction of the pyridine ring can be done through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Buchwald-Hartwig coupling. The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety. Purification steps, such as recrystallization or chromatography, would be used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The indole nitrogen can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The fluorine atom can be reduced to a hydrogen atom, although this is less common.
Substitution Reactions: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution Reactions: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H2SO4) or halogenating agents like bromine (Br2).
Major Products Formed:
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole.
Substitution Reactions: Nitro-substituted or halogenated pyridine derivatives.
Comparison with Similar Compounds
Tryptamine: A structurally similar compound with applications in neuroscience.
Serotonin: A neurotransmitter with a similar indole core.
Melatonin: Another indole derivative with applications in regulating sleep.
Uniqueness: 3-(2-Aminoethyl)-5-fluoro-2-pyridin-2-yl-1H-indole hydrochloride stands out due to its unique combination of functional groups, which provides it with distinct chemical and biological properties compared to its analogs. Its fluorinated structure and pyridine ring contribute to its enhanced reactivity and specificity.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for future research and development.
Properties
IUPAC Name |
2-(5-fluoro-2-pyridin-2-yl-1H-indol-3-yl)ethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3.ClH/c16-10-4-5-13-12(9-10)11(6-7-17)15(19-13)14-3-1-2-8-18-14;/h1-5,8-9,19H,6-7,17H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWKBVSOAGFKLN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C(C3=C(N2)C=CC(=C3)F)CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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